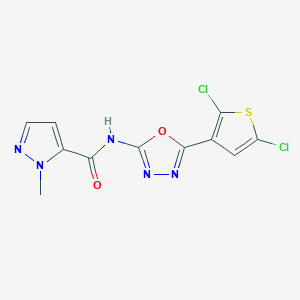
3-Ethyl-3-fluoroazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-fluoroazetidine is a type of azetidine, a four-membered nitrogen-containing ring, which is fluorinated and has an ethyl group attached to it. This structure makes it a valuable building block in the synthesis of pharmaceutical compounds due to the unique reactivity imparted by the fluorine atom and the steric bulk provided by the ethyl group.
Synthesis Analysis
The synthesis of related azetidine compounds has been explored through various methods. For instance, 3-bromo-3-ethylazetidines have been used as precursors for the preparation of a range of functionalized azetidines, including 3-alkoxy-, 3-aryloxy-, and 3-amino-3-ethylazetidines . These compounds were synthesized through straightforward preparation methods, indicating the potential for similar approaches to be applied to the synthesis of 3-ethyl-3-fluoroazetidine. Additionally, the synthesis of 3-ethylideneazetidine-2-carboxylic acid derivatives has been achieved through ring closure and [2+2] cycloaddition reactions, suggesting that these methods could be adapted for the synthesis of 3-ethyl-3-fluoroazetidine .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring with nitrogen as one of the atoms. The presence of substituents like an ethyl group and a fluorine atom can significantly influence the reactivity and stability of the azetidine ring. The steric and electronic effects of these groups need to be considered when analyzing the molecular structure of 3-ethyl-3-fluoroazetidine, although specific studies on this molecule were not provided.
Chemical Reactions Analysis
Azetidines are known to participate in various chemical reactions due to the ring strain and the presence of a reactive nitrogen atom. The synthetic utility of related compounds, such as 3-bromo-3-ethylazetidines, has been demonstrated in the preparation of several functionalized azetidines . This suggests that 3-ethyl-3-fluoroazetidine could also undergo similar reactions, potentially leading to a wide array of derivatives that could be of interest in pharmaceutical research.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-ethyl-3-fluoroazetidine are not directly discussed in the provided papers, the properties of azetidines, in general, can be inferred. Azetidines typically have higher reactivity due to ring strain, and the introduction of fluorine can affect the compound's lipophilicity, acidity, and overall stability. These properties are crucial when considering the compound's potential use in pharmaceutical applications. The synthesis route described for 3-fluoropyrrolidines and 3-fluoroazetidines involves key steps such as bromofluorination and cyclization, which are relevant to understanding the chemical behavior of fluorinated azetidines .
Wissenschaftliche Forschungsanwendungen
Synthesis of New Cyclic Fluorinated Beta-Amino Acid : 3-Ethyl-3-fluoroazetidine is a key component in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid. This compound has high potential as a building block in medicinal chemistry due to its unique structure and properties (Van Hende et al., 2009).
Role in Anticoccidial Agents : Another application involves its use in synthesizing analogs of 2,3-diaryl pyrroles as inhibitors of Eimeria tenella cGMP-dependent protein kinase. These compounds, including the N-ethyl and N-methylazetidine methyl derivatives, show promise as novel anticoccidial agents, displaying broad-spectrum activity (Biftu et al., 2005).
Synthesis of Fluoroazetidine Amino Acids : 3-Ethyl-3-fluoroazetidine is also instrumental in the synthesis of 3-fluoroazetidinecarboxylic acids and related compounds. These compounds are investigated for their potential role in inhibiting the growth of pancreatic cancer cells, providing new avenues for cancer treatment (Liu et al., 2015).
Development of Functionalized Azetidines : Additionally, it is used in the synthesis of functionalized azetidines, such as 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, and 3-hydroxy-3-ethylazetidines. These compounds serve as building blocks for various novel chemical entities, demonstrating the synthetic utility of 3-Ethyl-3-fluoroazetidine (Stankovic et al., 2013).
Pharmaceutical Compound Synthesis : It also finds application in the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, important building blocks for pharmaceutical compounds. The synthesis involves bromofluorination and subsequent cyclization steps (Piron et al., 2011).
Antibacterial Agent Synthesis : Furthermore, 3-Ethyl-3-fluoroazetidine derivatives are used in the creation of novel fluoroquinolones, which have shown increased antibacterial activity against resistant strains like MRSA (Ikee et al., 2008).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors : It also plays a role in the development of azetidine-based DPP IV inhibitors, which have shown promising activity in the treatment of diabetes and obesity (Ferraris et al., 2007).
Eigenschaften
IUPAC Name |
3-ethyl-3-fluoroazetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c1-2-5(6)3-7-4-5/h7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJQNUIHPRZAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3-fluoroazetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)

![N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2502012.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)
![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)
![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)
![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)